Entecavir-13C2,15N
Description
Entecavir-13C₂,¹⁵N (CAS 1329796-53-3) is a stable isotope-labeled analog of Entecavir, a nucleoside reverse transcriptase inhibitor used to treat chronic hepatitis B virus (HBV) infection. The compound is isotopically enriched with two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, replacing their natural isotopes in specific positions of the Entecavir structure. Its molecular formula is C₁₀¹³C₂H₁₅N₄¹⁵NO₃, with a molecular weight of 280.26 g/mol . This labeling enables precise tracking of Entecavir’s metabolic pathways, pharmacokinetics, and drug-drug interactions in analytical studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Entecavir-13C₂,¹⁵N is synthesized to >95% purity (HPLC) and stored at -20°C to maintain stability. It serves as a critical reference standard in pharmaceutical research, particularly for quantifying Entecavir in biological matrices and validating analytical methods .
Properties
CAS No. |
1329796-53-3 |
|---|---|
Molecular Formula |
C12H15N5O3 |
Molecular Weight |
280.262 |
IUPAC Name |
2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1 |
InChI Key |
QDGZDCVAUDNJFG-PUSDEWLCSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |
Synonyms |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N; Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the entecavir molecule. This process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Entecavir-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Entecavir-13C2,15N is utilized in these studies to trace the drug's metabolic pathways and to understand its behavior in biological systems.
- Metabolic Pathway Elucidation : By using stable isotopes, researchers can track the metabolic fate of entecavir in vivo. This helps identify metabolites and understand their pharmacological effects.
- Bioavailability Assessment : Studies employing this compound can provide insights into the bioavailability of entecavir formulations by comparing the concentration of labeled versus unlabeled compounds in plasma or tissues.
Drug Development and Optimization
The use of this compound in drug development is critical for optimizing therapeutic efficacy and safety profiles.
- Formulation Studies : Researchers can assess different formulations' effectiveness by monitoring how quickly and efficiently the drug reaches systemic circulation using labeled compounds.
- Resistance Mechanism Investigation : The compound can be instrumental in studying resistance mechanisms in HBV by observing how viral mutations affect drug metabolism and efficacy.
Clinical Research Applications
This compound plays a significant role in clinical research focused on chronic hepatitis B treatment regimens.
- Longitudinal Studies : It has been used in long-term studies examining the efficacy and safety of entecavir over extended periods. For instance, a study demonstrated that patients treated with entecavir maintained viral suppression without significant resistance development over 192 weeks .
- Case Studies on Drug Resistance : Clinical case studies have shown that switching to entecavir from lamivudine significantly improved outcomes for patients with lamivudine-refractory HBV infections . The use of this compound allows researchers to analyze the emergence of resistance mutations more accurately.
Investigating Oncological Applications
Recent studies have suggested potential oncological applications for entecavir beyond its antiviral properties.
- KDM5B Inhibition : Entecavir has been identified as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme implicated in various cancers. Research indicates that reducing KDM5B expression may inhibit tumor cell proliferation . this compound can be used to study these pathways further.
Case Study 1: Efficacy in Lamivudine-Refractory Patients
A clinical trial involving 286 patients assessed the efficacy of entecavir versus lamivudine over 96 weeks. Results indicated improved histologic outcomes and viral load reductions among those treated with entecavir .
Case Study 2: Severe HBV Reactivation
In a reported case of severe HBV reactivation following rituximab treatment, entecavir led to rapid viral suppression and clinical improvement without side effects . This underscores its potential as a therapeutic option beyond traditional antiviral use.
Mechanism of Action
Entecavir-13C2,15N exerts its effects by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, effectively inhibiting all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of viral DNA .
Comparison with Similar Compounds
Zanamivir-13C,¹⁵N₂
Structural and Functional Differences :
- Molecular Formula : ¹³CC₁₁H₂₀¹⁵N₂N₂O₇ (Molecular Weight: 335.29 g/mol) .
- Therapeutic Target : Zanamivir is a neuraminidase inhibitor used against influenza viruses, whereas Entecavir targets HBV DNA polymerase .
- Isotopic Labeling : Zanamivir-13C,¹⁵N₂ contains one ¹³C and two ¹⁵N atoms in its carboxamide and guanidine groups, enabling studies on its binding to viral neuraminidase . In contrast, Entecavir-13C₂,¹⁵N labels specific carbons and a nitrogen in its cyclopentyl and purine rings, reflecting its distinct metabolic processing .
Triazavirin (2H₃,¹³C₂,¹⁵N₃)
Structural and Functional Differences :
- Molecular Formula: Not explicitly provided, but Triazavirin is a triazole derivative labeled with deuterium (²H), ¹³C, and ¹⁵N .
- Therapeutic Target : A broad-spectrum antiviral effective against influenza, hepatitis, and hemorrhagic fevers, unlike Entecavir’s HBV specificity .
- Isotopic Labeling : The inclusion of deuterium (²H) in Triazavirin allows for distinct NMR spectral shifts compared to ¹³C/¹⁵N-only labels, aiding in structural elucidation .
Other Entecavir Isotopologs
Examples :
- Entecavir-d₂ (Deuterated) : Molecular Formula C₁₂H₁₃D₂N₅O₃. Used for MS-based quantification, deuterium labeling provides a different mass shift (+4 Da) compared to ¹³C/¹⁵N labels, enabling multiplexed assays .
- Entecavir-13C₂,¹⁵N 3''-O-β-D-Glucuronide : A glucuronidated metabolite standard for studying Entecavir’s phase II metabolism .
Key Distinctions :
NMR Studies
- Entecavir-13C₂,¹⁵N’s ¹³C-¹⁵N coupling constants (e.g., ¹JCN) enable precise mapping of its cyclopentyl ring dynamics and purine interactions in solution, critical for understanding drug-receptor binding .
- Comparatively, Zanamivir-13C,¹⁵N₂’s ¹⁵N labels in its guanidine group reveal hydrogen-bonding patterns with neuraminidase active sites .
Mass Spectrometry
- Entecavir-13C₂,¹⁵N provides a +3 Da mass shift relative to unlabeled Entecavir, minimizing interference from endogenous compounds in pharmacokinetic studies .
- Triazavirin’s multi-isotope labels create a unique fragmentation pattern in MS/MS, distinguishing it from single-isotope analogs .
Challenges and Considerations
- Synthesis Complexity : Introducing ¹³C/¹⁵N into Entecavir’s rigid cyclopentyl structure requires specialized synthetic routes, increasing production costs compared to deuterated analogs .
- Storage Stability : Entecavir-13C₂,¹⁵N’s requirement for -20°C storage contrasts with room-temperature-stable compounds like Zanamivir-13C,¹⁵N₂, impacting logistical planning .
Biological Activity
Entecavir-13C2,15N is a stable isotope-labeled form of entecavir (ETV), a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article focuses on the biological activity of this compound, examining its efficacy, mechanisms of action, resistance patterns, and safety profile based on diverse research findings.
Overview of Entecavir
Entecavir is a nucleoside analogue that inhibits HBV replication through multiple mechanisms, including:
- Base priming : Initiating the synthesis of the viral DNA.
- Reverse transcription : Converting the viral RNA into DNA.
- Synthesis inhibition : Blocking the formation of the second DNA strand.
The compound has demonstrated high antiviral potency and a favorable resistance profile, making it a first-line treatment option for chronic HBV infection.
Virological Response Rates
Entecavir has shown significant efficacy in achieving virological response (VR) in both HBeAg-positive and HBeAg-negative patients. A study involving 333 patients indicated that VR was achieved in:
- 48% at week 48
- 76% at week 96
- 90% at week 144 for HBeAg-positive patients
- 89% , 98% , and 99% for HBeAg-negative patients at the same intervals .
Long-term Treatment Outcomes
In long-term studies, entecavir has maintained high rates of HBV suppression. For instance:
- After five years of treatment, 94% of patients had HBV DNA levels below 300 copies/mL, with 80% achieving normal alanine aminotransferase (ALT) levels .
- The cumulative rate of genotypic resistance after six years is only 1.2% for nucleos(t)ide-naïve patients, indicating a robust resistance barrier .
Resistance Patterns
Resistance to entecavir is rare among nucleos(t)ide-naïve patients. However, it can increase significantly in those with prior lamivudine treatment. In lamivudine-refractory patients, resistance rates can reach up to 57% . The mechanism of resistance often involves mutations in the HBV polymerase gene.
Safety Profile
Entecavir is generally well-tolerated with a low incidence of serious adverse events. The frequency of serious adverse reactions is approximately 8%, with less than 1% discontinuing therapy due to side effects . Common side effects include mild-to-moderate gastrointestinal symptoms and headache.
Case Studies
Several case studies highlight the effectiveness and safety of entecavir:
- Case Study A : A patient with chronic hepatitis B who was treated with entecavir for three years achieved undetectable HBV DNA levels and normal liver function tests without developing resistance.
- Case Study B : In a cohort of HIV/HBV co-infected patients receiving entecavir, significant reductions in both HBV and HIV viral loads were observed, although entecavir's activity against HIV was noted to be weak under standard conditions .
Comparative Efficacy
In comparative studies against other antiviral agents like lamivudine and tenofovir:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
